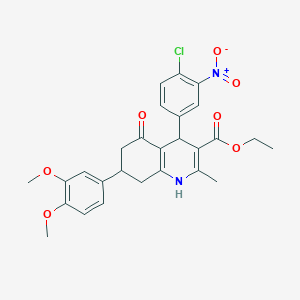
Ethyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C27H27ClN2O7 and its molecular weight is 527.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 503591-63-7) is a synthetic compound with potential pharmaceutical applications. This article reviews its biological activity, focusing on its anti-inflammatory and anticancer properties, along with structure–activity relationships (SAR) derived from various studies.
- Molecular Formula : C27H27ClN2O7
- Molecular Weight : 526.97 g/mol
- Structural Characteristics : The compound features a hexahydroquinoline core with multiple functional groups that may influence its biological activity.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of similar compounds within the hexahydroquinoline class. For instance:
- Cyclooxygenase Inhibition : Inhibitors of COX enzymes are crucial in managing inflammation. Compounds structurally related to the target compound have shown significant inhibition of COX-1 and COX-2 enzymes. IC50 values for selected derivatives ranged from 19.45 μM to 42.1 μM against COX enzymes, indicating their potential as anti-inflammatory agents .
Anticancer Properties
The anticancer activity of related compounds has been documented extensively:
- Cell Line Studies : Compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). For example, one derivative exhibited an IC50 value of 3.236 μM against HCT116 cells .
Structure–Activity Relationships (SAR)
The biological activity of the compound can be correlated with its structural features:
- Substituents : The presence of electron-withdrawing groups (like the nitro and chloro groups) enhances the inhibitory activity against COX enzymes.
- Core Structure : The hexahydroquinoline scaffold is critical for maintaining the biological activity observed in related compounds.
Case Studies
Several case studies have provided insights into the efficacy of similar compounds:
- A study demonstrated that derivatives with similar structures exhibited enhanced anti-inflammatory effects comparable to established drugs like celecoxib and diclofenac .
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 34.4 ± 0.10 |
Properties
Molecular Formula |
C27H27ClN2O7 |
|---|---|
Molecular Weight |
527.0 g/mol |
IUPAC Name |
ethyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H27ClN2O7/c1-5-37-27(32)24-14(2)29-19-10-17(15-7-9-22(35-3)23(13-15)36-4)12-21(31)26(19)25(24)16-6-8-18(28)20(11-16)30(33)34/h6-9,11,13,17,25,29H,5,10,12H2,1-4H3 |
InChI Key |
FHLSPQVTONVLMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















